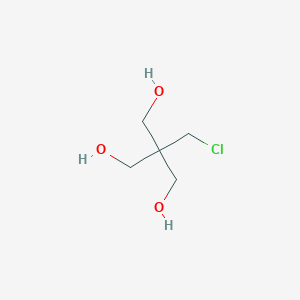
ethyl 2,4,4-trimethylpent-2-enoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 2,4,4-trimethylpent-2-enoate involves the reaction of the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride. The resulting compound crystallizes in space group Pbca with lattice constants a = 7.5740(15) Å, b = 11.337(2) Å, and c = 30.424(5) Å at 110 K .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentene backbone with three methyl groups attached to the second carbon atom. The double bond is located between the second and third carbon atoms .
Aplicaciones Científicas De Investigación
Versatile Precursors in Synthesis
Ethyl 2,4,4-trimethylpent-2-enoate plays a crucial role as a precursor in organic synthesis. For instance, it can be used in the production of various functionalized enynes and enediynes. This application is significant for creating compounds with defined geometry, which are essential in numerous chemical syntheses (Myers et al., 1989).
Crystal Packing Interactions
In crystallography, this compound demonstrates unique interactions like N⋯π and O⋯π, which are less common than hydrogen bonding. Such interactions play a significant role in understanding the crystal packing and molecular structures of related organic compounds (Zhang, Wu, & Zhang, 2011).
Photochemical Synthesis Applications
The compound is also pivotal in photochemical reactions. It undergoes specific reactions like the aza-di-π-methane rearrangement to afford cyclopropane derivatives, which are valuable in the synthesis of various photochemical products (Armesto, Gallego, & Horspool, 1990).
Role in Asymmetric Synthesis
This compound is instrumental in the asymmetric synthesis of α-amino acid derivatives. This application is crucial in producing highly substituted unnatural α-amino esters, which have numerous uses in medicinal and organic chemistry (Hopkins & Malinakova, 2007).
Applications in Enantioselective Processes
The compound is key in enantioselective processes, especially in hydrogenation reactions to produce chiral compounds. Such applications are vital in the synthesis of stereochemically complex molecules with high enantioselectivity, which is a critical aspect of pharmaceutical synthesis (Meng, Zhu, & Zhang, 2008).
Catalytic Applications
It also finds applications in catalysis, for example, in hydrogenation and isomerization processes. Such catalytic processes are essential in the industrial production of various chemicals, demonstrating the versatility and significance of this compound in chemical industries (Talwalkar, Thotla, Sundmacher, & Mahajani, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2,4,4-trimethylpent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)8(2)7-10(3,4)5/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPLBAXDGTACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80781062 | |
| Record name | Ethyl 2,4,4-trimethylpent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80781062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807938-32-4, 22147-70-2 | |
| Record name | 2-Pentenoic acid, 2,4,4-trimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807938-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4,4-trimethylpent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80781062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3381219.png)



![2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one](/img/structure/B3381238.png)

